(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene
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Overview
Description
(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene is a complex organic compound that belongs to the class of chromenooxazoles. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazole ring. The presence of methoxy and methyl groups further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the chromene ring, followed by the introduction of the oxazole moiety through cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature control, and purification techniques are crucial in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chromeno[4,3-c][1,2]oxazole derivatives: Compounds with similar core structures but different substituents.
Methoxy-substituted chromenes: Compounds with methoxy groups on the chromene ring.
Methyl-substituted oxazoles: Compounds with methyl groups on the oxazole ring.
Uniqueness
(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7400^{2,6}]trideca-1(13),9,11-triene is unique due to its specific stereochemistry and the combination of functional groups
Properties
IUPAC Name |
(3aS,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13-11-8(7-16-13)6-15-12-9(11)4-3-5-10(12)14-2/h3-5,8,11H,6-7H2,1-2H3/t8-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOLIUJDPAKAHH-GZMMTYOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(COC3=C2C=CC=C3OC)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2[C@@H](COC3=C2C=CC=C3OC)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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